4-Butyl-1-Isocyanato-2-methylbenzol

Übersicht

Beschreibung

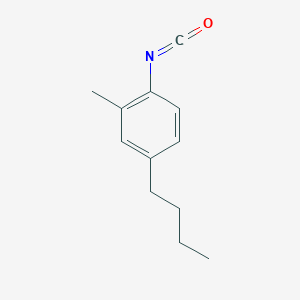

4-Butyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C12H15NO It is a derivative of benzene, characterized by the presence of a butyl group, an isocyanate group, and a methyl group attached to the aromatic ring

Wissenschaftliche Forschungsanwendungen

4-Butyl-1-isocyanato-2-methylbenzene has diverse applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: Utilized in the production of polyurethanes and other polymeric materials.

Material Science: Employed in the development of advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Wirkmechanismus

Target of Action

The primary target of 4-Butyl-1-isocyanato-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 4-Butyl-1-isocyanato-2-methylbenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring and results in the formation of a substituted benzene ring .

Pharmacokinetics

The compound has a boiling point of 70.0 - 72.0 deg C at 10.00mmHg and a density of 1.0560g/cm3 . It is a slightly brown liquid with a flash point of 66 deg C (150.80 deg F) . These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the action of 4-Butyl-1-isocyanato-2-methylbenzene is the formation of a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction that the compound undergoes .

Action Environment

The action of 4-Butyl-1-isocyanato-2-methylbenzene can be influenced by environmental factors such as temperature and pressure due to its physical and chemical properties . For instance, its boiling point and flash point suggest that it can be volatile at high temperatures . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-isocyanato-2-methylbenzene typically involves the following steps:

Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.

Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.

Alkylation: 2-Methylaniline undergoes alkylation with butyl bromide to form 4-butyl-2-methylaniline.

Isocyanation: Finally, 4-butyl-2-methylaniline is treated with phosgene to introduce the isocyanate group, resulting in the formation of 4-Butyl-1-isocyanato-2-methylbenzene.

Industrial Production Methods

In an industrial setting, the production of 4-Butyl-1-isocyanato-2-methylbenzene may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butyl-1-isocyanato-2-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Oxidizing Agents: Such as potassium permanganate, can oxidize the aromatic ring.

Reducing Agents: Such as lithium aluminum hydride, can reduce the aromatic ring.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Oxidized Products: Formed from the oxidation of the aromatic ring.

Reduced Products: Formed from the reduction of the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Butyl-1-isocyanato-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.

4-Butyl-1-isocyanato-2-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.

4-Butyl-1-isocyanato-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-Butyl-1-isocyanato-2-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The combination of the butyl, isocyanate, and methyl groups provides distinct chemical properties that can be leveraged in various applications.

Biologische Aktivität

4-Butyl-1-isocyanato-2-methylbenzene, also known as a derivative of isocyanate compounds, has garnered attention in various fields including organic synthesis, polymer chemistry, and biological studies. Its unique structure, characterized by the presence of an isocyanate functional group attached to a substituted aromatic ring, suggests potential biological activities that merit detailed investigation.

The compound has a molecular formula of and exhibits a boiling point of approximately 70.0 - 72.0 °C at 10 mmHg with a density of 1.056 g/cm³. The synthesis typically involves several steps:

- Nitration of Toluene : Toluene is nitrated to yield 2-nitrotoluene.

- Reduction : The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.

- Alkylation : This intermediate undergoes alkylation with butyl bromide to produce 4-butyl-2-methylaniline.

- Isocyanation : Finally, phosgene treatment introduces the isocyanate group, resulting in the formation of 4-Butyl-1-isocyanato-2-methylbenzene.

Mode of Action

The biological activity of 4-butyl-1-isocyanato-2-methylbenzene primarily involves electrophilic aromatic substitution due to the stability provided by the aromatic ring. This mechanism allows the compound to interact with various nucleophiles, influencing its reactivity.

Biochemical Pathways

The compound's interactions can lead to the formation of substituted benzene derivatives through pathways involving nucleophilic addition reactions with amines and alcohols, resulting in ureas and carbamates respectively .

Anti-inflammatory Activity

Isocyanate derivatives have shown promise in anti-inflammatory applications. For instance, compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . The implications for chronic inflammatory diseases and autoimmune conditions are significant, as these pathways are crucial in managing such health issues.

Integrin Antagonism

A notable study explored the use of isocyanate derivatives as α4β1 integrin antagonists, which play a critical role in cell adhesion processes associated with inflammation and cancer progression. The synthesized peptidomimetics displayed IC50 values in the nanomolar range, indicating strong inhibitory effects on cell adhesion mediated by integrins . This suggests that compounds like 4-butyl-1-isocyanato-2-methylbenzene could be developed into therapeutic agents targeting similar pathways.

Summary Table of Biological Activities

| Activity Type | Description | IC50 / MIC Values |

|---|---|---|

| Antibacterial | Effective against E. faecalis, P. aeruginosa, etc. | MIC: 40 - 50 µg/mL |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | Not specified |

| Integrin antagonism | Potential as α4β1 integrin antagonists | IC50: Nanomolar range |

Eigenschaften

IUPAC Name |

4-butyl-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDVZMFYBGXIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370878 | |

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-81-9 | |

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.